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Compound of Interest

Compound Name: SR-318

Cat. No.: B2384723

An In-depth Overview of the Potent and Selective p38a/ Inhibitor

SR-318 is a potent and highly selective, type-Il inhibitor of p38 mitogen-activated protein
kinases (MAPKS), specifically targeting the p38a and p38[3 isoforms.[1][2][3] This technical
guide provides a comprehensive overview of SR-318, including its chemical properties,
mechanism of action, and detailed experimental protocols for its characterization. This
document is intended for researchers, scientists, and drug development professionals
interested in the therapeutic potential of targeting the p38 MAPK signaling pathway.

Core Molecular and Physicochemical Properties

SR-318, with the chemical name 5-amino-N-[[4-(3-
cyclohexylpropylcarbamoyl)phenyllmethyl]-1-phenylpyrazole-4-carboxamide, possesses the
following key characteristics[2]:

Property Value

Molecular Formula C27H33Ns02

Molecular Weight 459.58 g/mol

CAS Number 2413286-32-3

Appearance White to off-white solid powder
Solubility Soluble in DMSO
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Mechanism of Action and Biological Activity

SR-318 is a type-Il inhibitor that selectively binds to the inactive, DFG-out conformation of p38a
and p38p kinases.[2][3] This mode of inhibition confers high selectivity for its target kinases.
The biological activity of SR-318 has been quantified through various in vitro assays,
demonstrating its potent inhibitory effects.

Assay Target ICso0
Radiometric Kinase Assay p38a 5nM
Radiometric Kinase Assay p38f3 32nM
NanoBRET Assay p38a 3.7nM
NanoBRET Assay p38f3 10 nM
LPS-induced TNF-a Release Human Whole Blood 283 nM[1][2]

Signaling Pathway

The p38 MAPK signaling cascade is a critical pathway in the cellular response to external
stresses, such as inflammatory cytokines and lipopolysaccharides (LPS). Activation of this
pathway leads to the production of pro-inflammatory cytokines like TNF-a. SR-318 exerts its
anti-inflammatory effects by inhibiting p38a and p38p, thereby blocking the downstream
signaling events that lead to TNF-a release.
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Caption: p38 MAPK signaling pathway and the inhibitory action of SR-318.
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Experimental Protocols

The following are detailed methodologies for key experiments used to characterize SR-318.

In Vitro Radiometric Kinase Assay

This assay quantifies the enzymatic activity of p38 kinases and the inhibitory potency of SR-
318.

Materials:

Purified p38a or p38[3 enzyme

e ATF2 substrate

o Assay buffer

o [y-2P]ATP

o SR-318 (or other test compounds)

e Phosphocellulose P81 paper

¢ 0.5% Phosphoric acid

Scintillation counter

Procedure:

Prepare a reaction mixture containing the p38 kinase, ATF2 substrate, and assay buffer.

Add serially diluted SR-318 or vehicle control (DMSO) to the reaction mixture.

Initiate the kinase reaction by adding [y-32P]ATP.

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction by spotting the mixture onto phosphocellulose P81 paper.
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o Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [y-
32P]ATP.

e Quantify the incorporated radioactivity on the ATF2 substrate using a scintillation counter.

o Calculate the percent inhibition at each SR-318 concentration and determine the ICso value.

LPS-induced TNF-a Release in Human Whole Blood

This cell-based assay assesses the ability of SR-318 to inhibit the production of the pro-
inflammatory cytokine TNF-a in a physiologically relevant setting.

Materials:

Freshly drawn human whole blood from healthy donors

Lipopolysaccharide (LPS)

SR-318 (or other test compounds)

RPMI-1640 medium

Human TNF-a ELISA kit

Procedure:

¢ Dilute the whole blood with RPMI-1640 medium.

e Pre-incubate the diluted blood with various concentrations of SR-318 or vehicle control for a
specified time (e.g., 1 hour) at 37°C.

o Stimulate the blood with LPS (e.g., 1 ng/mL) to induce TNF-a production.

 Incubate for a further period (e.g., 24 hours) at 37°C.

» Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

e Measure the concentration of TNF-a in the plasma using a human TNF-a ELISA kit
according to the manufacturer's instructions.
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¢ Calculate the percent inhibition of TNF-a release for each SR-318 concentration and

determine the ICso value.
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Caption: Experimental workflow for the LPS-induced TNF-a release assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [SR-318: A Technical Guide for Drug Development
Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2384723#sr-318-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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